molecular formula C7H12ClN3 B1395342 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride CAS No. 1306606-59-6

4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride

Cat. No. B1395342
CAS RN: 1306606-59-6
M. Wt: 173.64 g/mol
InChI Key: SMQZJERKLBLABI-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride is a chemical compound with the molecular formula C7H12ClN3 . It is a solid substance and its molecular weight is 173.65 . The compound is stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3.ClH/c8-6-1-2-7-5(3-6)4-9-10-7;/h4,6H,1-3,8H2,(H,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored at room temperature . The compound has a molecular weight of 173.65 .

Scientific Research Applications

4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride has been studied for its potential applications in scientific research. It has been used in laboratory experiments to study its effects on the central nervous system, as well as its ability to reduce inflammation. It has also been used in studies of cell signaling pathways and to investigate the effects of drugs on the brain. Additionally, it has been used in studies of the effects of stress on the body, as well as to study the effects of certain hormones on the body.

Advantages and Limitations for Lab Experiments

The advantages of using 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride in laboratory experiments include its high solubility in water, its low toxicity, and its cost-effectiveness. Additionally, it has a wide range of applications in scientific research. However, there are some limitations to using this compound in laboratory experiments. It can be difficult to obtain pure samples of this compound, as it is often contaminated with other compounds. Additionally, it can be difficult to determine the exact concentration of this compound in a sample.

Future Directions

There are many potential future directions for 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride research. These include further investigations into its effects on the central nervous system, as well as its potential applications in the treatment of neurodegenerative diseases. Additionally, further research could be done to investigate its effects on the immune system, as well as its potential use in the treatment of autoimmune disorders. Additionally, further research could be done to investigate its potential use in the treatment of depression and anxiety. Finally, further research could be done to investigate its potential use in the treatment of cancer.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c8-6-1-2-7-5(3-6)4-9-10-7;/h4,6H,1-3,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQZJERKLBLABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74197-18-5
Record name 2H-Indazol-5-amine, 4,5,6,7-tetrahydro-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74197-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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